molecular formula C20H14ClF3N2O B2872148 (E)-[(4-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092346-33-2

(E)-[(4-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

Cat. No. B2872148
CAS RN: 1092346-33-2
M. Wt: 390.79
InChI Key: HJHSRTAJBSNLTI-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[(4-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine is a useful research compound. Its molecular formula is C20H14ClF3N2O and its molecular weight is 390.79. The purity is usually 95%.
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Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) complexes containing benzimidazole ligands, which are structurally related to the query compound, have been synthesized and investigated for their potential anticancer properties. These complexes were studied using a variety of physico-chemical techniques, including theoretical calculations and natural bond orbital analysis, revealing square-planar geometries around the metallic centre. The synthesized complexes exhibited activity against several cancer cell lines comparable to cis-platin, indicating their potential in medicinal chemistry applications (Ghani & Mansour, 2011).

Aromatic Amines Detection in Consumer Products

The determination of aromatic amines, which are structurally similar to the query compound, in consumer products like hair dyes was improved using ionic liquids. This study highlights the application in analytical chemistry for detecting contaminants in consumer products, showcasing the compound's relevance in developing detection methods (Lizier & Zanoni, 2012).

Schiff Bases and Tautomerism

Investigations into Schiff bases and their tautomeric equilibrium have been conducted, offering insights into the compound's potential use in material science and organic synthesis. These studies provide foundational knowledge on the behavior of such compounds in various solvents, contributing to the understanding of their chemical properties and potential applications (Nazır et al., 2000).

Fluorescent pH Sensors

Triphenylamine derivatives, including those functionalized with pyridinyl groups similar to the query compound, have been synthesized and characterized for their photophysical properties. These compounds, especially those with pH-dependent absorptions and emissions, might be used as fluorescent pH sensors, highlighting their application in biochemical and environmental monitoring (Hu et al., 2013).

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O/c21-18-7-3-15(4-8-18)13-27-26-12-14-1-5-16(6-2-14)19-11-17(9-10-25-19)20(22,23)24/h1-12H,13H2/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSRTAJBSNLTI-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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